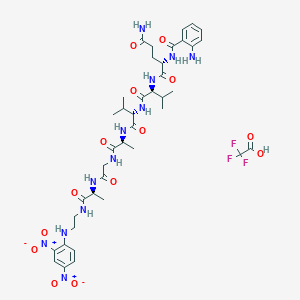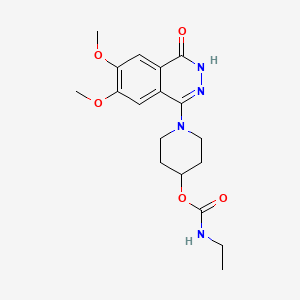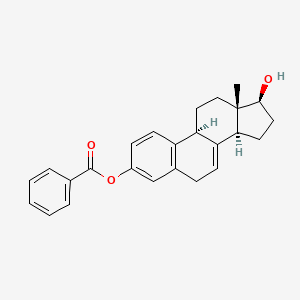![molecular formula C25H35FO8 B583174 (8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one CAS No. 2822-16-4](/img/structure/B583174.png)
(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Overview
Description
Triamcinolone derivative.
Scientific Research Applications
Crystal Structure Analysis
Cyclopenta[a]phenanthrenes, such as the compound , have been extensively studied for their crystal structures. For instance, research by Suitchmezian, Jess, and Näther (2007) explored the crystal structure of a related compound, highlighting the significance of hydrogen bonding in its molecular arrangement. This research provides valuable insights into the molecular geometry and interactions of such compounds, which is crucial for understanding their chemical behavior and potential applications in materials science (Suitchmezian, Jess, & Näther, 2007).
Medicinal Chemistry and Drug Design
The compound's structural analogues have been explored in medicinal chemistry. For instance, Shahid et al. (2017) studied the crystal structure and electrostatic properties of prednisolone acetate, a corticosteroid, to understand its mode of action. This type of research is pivotal in designing new drugs and understanding the interactions of existing drugs at a molecular level (Shahid et al., 2017).
Molecular Docking Studies
Another significant area of research is the use of molecular docking studies. For example, Olushola-Siedoks et al. (2020) conducted in silico molecular docking studies to identify bioactives from Zanthoxylum zanthoxyloides with potential haemoglobin oxygen-affinity modulatory activity. Such studies are critical in discovering new therapeutic agents and understanding their mechanisms of action (Olushola-Siedoks et al., 2020).
Synthesis and Reactivity Studies
Cyclopenta[a]phenanthrenes are also studied for their synthetic pathways and reactivity. Coombs (1966) synthesized various derivatives of cyclopenta[a]phenanthrenes to explore their aromatisation mechanism. Such studies contribute to the development of new synthetic methods and a deeper understanding of chemical reactivity patterns (Coombs, 1966).
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35FO8/c1-22-8-7-16(27)9-15(22)5-6-17-18-10-21(34-14-32-4)25(30,20(29)12-33-13-31-3)23(18,2)11-19(28)24(17,22)26/h7-9,17-19,21,28,30H,5-6,10-14H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZJMIMHRAHSNQ-RBWIMXSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)COCOC)O)OCOC)CCC4=CC(=O)C=CC43C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)COCOC)O)OCOC)CCC4=CC(=O)C=C[C@@]43C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35FO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


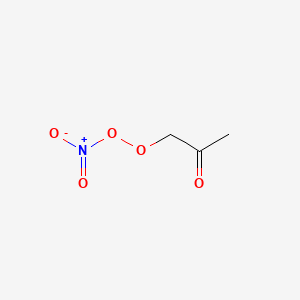
![Tricyclo[5.1.0.03,5]octan-2-one, 1-(1-methylethyl)-, (1alpha,3ba,5ba,7alpha)- (9CI)](/img/no-structure.png)
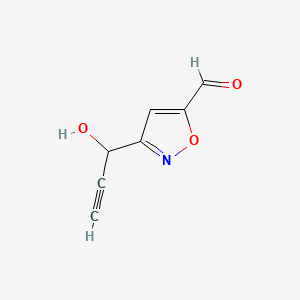
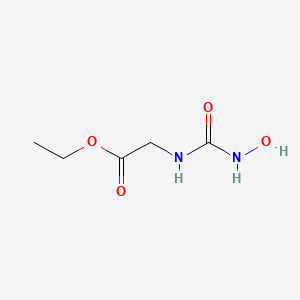
![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)
![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)
